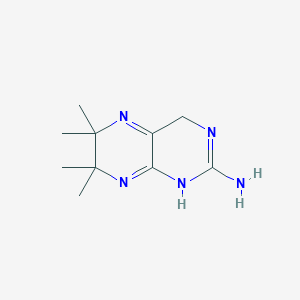
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as a substituted pyrimidine, followed by cyclization and functional group modifications to introduce the tetramethyl groups and the amine functionality. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions, such as acidic or basic environments, to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pteridines, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor or activator of specific enzymes, modulate receptor activity, or interact with DNA or RNA to influence gene expression. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.
4-Hydroxy-TEMPO: A stable aminoxyl radical used as a catalyst and chemical oxidant.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: A polycyclic musk compound used in fragrances.
Uniqueness
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetramethyl groups and pteridine core make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
105959-71-5 |
|---|---|
Fórmula molecular |
C10H17N5 |
Peso molecular |
207.28 g/mol |
Nombre IUPAC |
6,6,7,7-tetramethyl-1,4-dihydropteridin-2-amine |
InChI |
InChI=1S/C10H17N5/c1-9(2)10(3,4)15-7-6(14-9)5-12-8(11)13-7/h5H2,1-4H3,(H3,11,12,13,15) |
Clave InChI |
BWCZOCYQUBHJKB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N=C2C(=N1)CN=C(N2)N)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
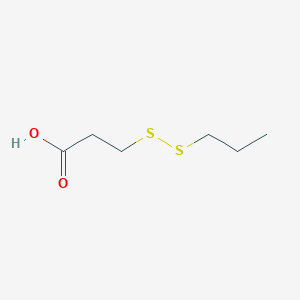
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)

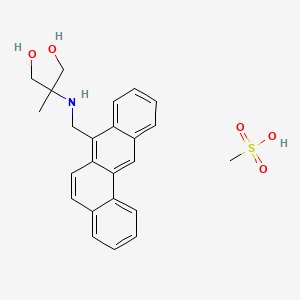
![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid](/img/structure/B14320434.png)
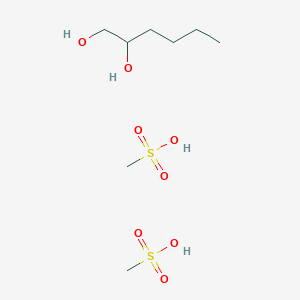
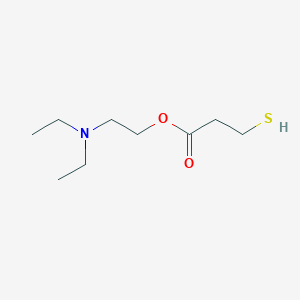
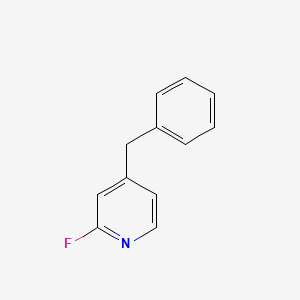
![3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B14320475.png)
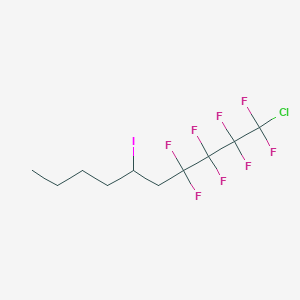
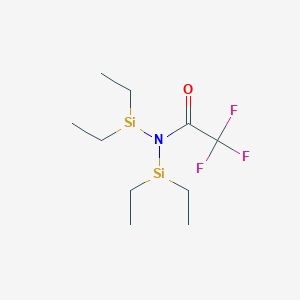
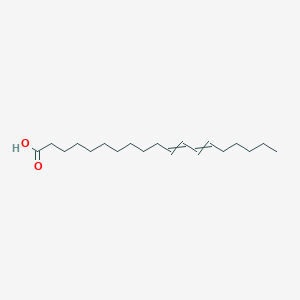
![N-Phenyl-N-[4-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B14320491.png)
